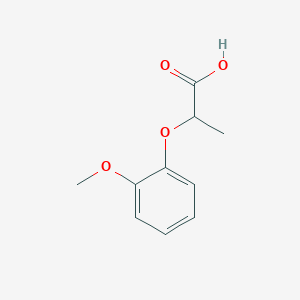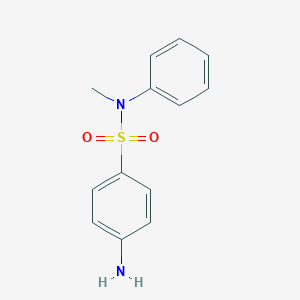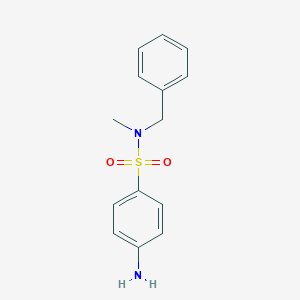
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as bis(2-methylbenzylidene)cyclohexanone or BMBC, and it belongs to the family of chalcones.
Mechanism of Action
The mechanism of action of BMBC is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also act by modulating the expression of certain genes that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
BMBC has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. In addition, BMBC has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMBC for lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of BMBC is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on BMBC. One area of interest is in the development of new anti-cancer drugs based on the structure of BMBC. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, research is needed to optimize the synthesis and purification methods for BMBC to improve its solubility and stability.
Synthesis Methods
The synthesis of BMBC involves the condensation of 2-methylbenzaldehyde and cyclohexanone in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the final product is obtained after purification and recrystallization.
Scientific Research Applications
BMBC has shown promising results in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that BMBC has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
properties
CAS RN |
85391-70-4 |
|---|---|
Product Name |
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one |
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChI Key |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\CCC/C(=C/C3=CC=CC=C3C)/C2=O |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Canonical SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Other CAS RN |
85391-70-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



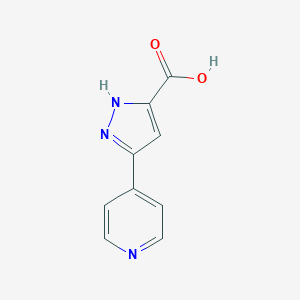
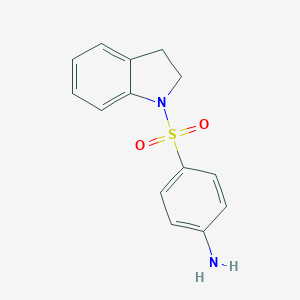
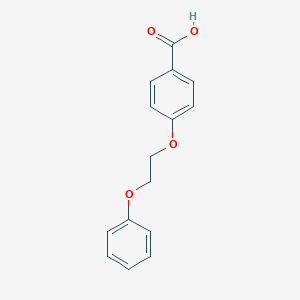
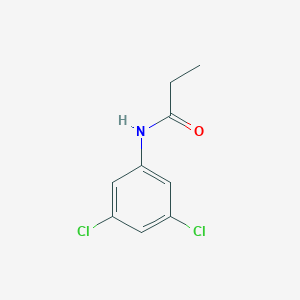
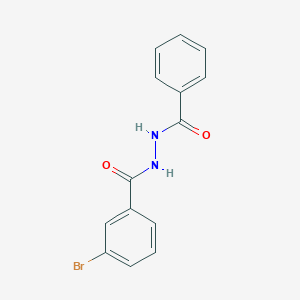

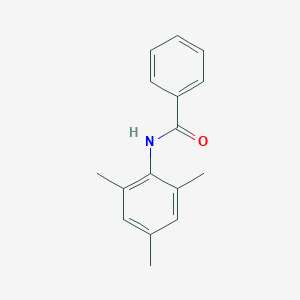
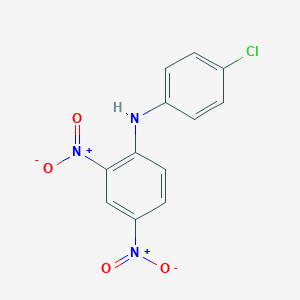
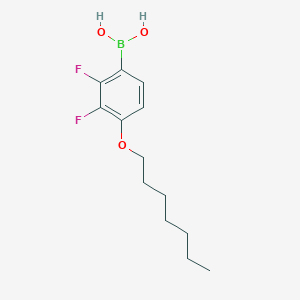
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
